![molecular formula C18H26N2O B4771714 N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine](/img/structure/B4771714.png)
N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine
Overview
Description
N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine, also known as DPNP, is a chemical compound that has been extensively studied for its potential use in scientific research. DPNP is a selective sigma-1 receptor agonist, which means that it binds specifically to this receptor and activates it. Sigma-1 receptors are found throughout the body, including in the central nervous system, and are involved in a variety of physiological processes. DPNP has been shown to have a number of interesting properties, including anti-inflammatory and neuroprotective effects, and may have potential applications in the treatment of various diseases.
Mechanism of Action
N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine's mechanism of action is thought to involve its binding to sigma-1 receptors, which are located on the endoplasmic reticulum in cells. Activation of these receptors has been shown to modulate a variety of cellular processes, including calcium signaling, protein synthesis, and cell survival. N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate the immune response.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine has been shown to have a number of interesting biochemical and physiological effects. In vitro studies have demonstrated that N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine can protect cells from various forms of stress, including oxidative stress and excitotoxicity. In vivo studies have shown that N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine can reduce inflammation and protect against neuronal damage in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized in terms of its chemical and physical properties. However, there are also some limitations to its use. For example, the compound is relatively insoluble in water, which can make it difficult to work with in some contexts.
Future Directions
There are a number of potential future directions for research on N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine. One area of interest is the compound's potential use in the treatment of various neurological and inflammatory diseases. Researchers are also exploring the possibility of using N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine as a tool to study sigma-1 receptor function and its role in various cellular processes. Additionally, there is interest in developing new analogs of N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine that may have improved pharmacological properties.
Scientific Research Applications
N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine has been studied extensively in the context of scientific research, particularly in the fields of neuroscience and pharmacology. Researchers have investigated the compound's mechanism of action, its effects on various physiological processes, and its potential therapeutic applications.
properties
IUPAC Name |
N',N'-dimethyl-N-(3-naphthalen-1-yloxypropyl)propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-20(2)14-6-12-19-13-7-15-21-18-11-5-9-16-8-3-4-10-17(16)18/h3-5,8-11,19H,6-7,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNABHBKRJYFEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCOC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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